molecular formula C17H18N4O4 B2570873 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 2097909-71-0

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B2570873
CAS No.: 2097909-71-0
M. Wt: 342.355
InChI Key: MWIQGZXYGVWVHM-UHFFFAOYSA-N
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Description

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and an oxazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxazolidinone ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes. The pyrrolidine ring can enhance binding affinity and specificity, while the oxazolidinone structure may contribute to the compound’s stability and bioavailability .

Properties

IUPAC Name

3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-16(11-21-7-8-24-17(21)23)20-6-5-12(10-20)25-15-9-18-13-3-1-2-4-14(13)19-15/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIQGZXYGVWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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